molecular formula C6H11NO3 B099064 2-Acetamidoethyl acetate CAS No. 16180-96-4

2-Acetamidoethyl acetate

Cat. No. B099064
Key on ui cas rn: 16180-96-4
M. Wt: 145.16 g/mol
InChI Key: SKPWGBMKZNVXFF-UHFFFAOYSA-N
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Patent
US04835312

Procedure details

Ten grams of sodium hydroxide was suspended in 50 ml of N,N-dimethylacetamide, followed by a further addition of 12 g of acetamide, 0.05 g of phenothiazine and 36 g of 2-chloroethyl acetate. A reaction was allowed to take place at 40° C. for 4 hours with stirring. After the completion of the reaction, the reaction solution was filtered to separate off all the undissolved materials. Under reduced pressures, N,N-dimethylacetoamide and unreacted 2-chloroethyl acetate were distilled off. After adding 100 ml of benzene and 50 ml of distilled water to the residue, the mixture was thoroughly agitated and separated into two layers. The aqueous solution layer was extracted twice with 50 ml of benzene. The benzene layers were combined and dried with magnesium sulfate. The thus-dried benzene layer was subjected to a distillation under reduced pressure. A fraction was collected at 138-140° C./ 2 mmHg, thereby obtaining 22 g of N-acetoxyethylacetamide (yield: 74%). The reaction system in the above reaction contained water of the order of 5000 ppm or so.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH2:6])(=[O:5])[CH3:4].[C:7]([O:10][CH2:11][CH2:12]Cl)(=[O:9])[CH3:8]>CN(C)C(=O)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:7]([O:10][CH2:11][CH2:12][NH:6][C:3](=[O:5])[CH3:4])(=[O:9])[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
36 g
Type
reactant
Smiles
C(C)(=O)OCCCl
Name
Quantity
0.05 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.
CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
to separate off all the undissolved materials
DISTILLATION
Type
DISTILLATION
Details
Under reduced pressures, N,N-dimethylacetoamide and unreacted 2-chloroethyl acetate were distilled off
ADDITION
Type
ADDITION
Details
After adding 100 ml of benzene and 50 ml of distilled water to the residue
STIRRING
Type
STIRRING
Details
the mixture was thoroughly agitated
CUSTOM
Type
CUSTOM
Details
separated into two layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution layer was extracted twice with 50 ml of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The thus-dried benzene layer was subjected to a distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
A fraction was collected at 138-140° C./ 2 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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